molecular formula C8H8BrNO3 B2440827 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid CAS No. 1369354-33-5

5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid

Cat. No.: B2440827
CAS No.: 1369354-33-5
M. Wt: 246.06
InChI Key: QDJOAUYUIHAUFM-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H8BrNO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid typically involves the bromination of 2-methoxy-6-methylpyridine-3-carboxylic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature . Another method involves the use of bromotrimethylsilane as a brominating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include arylboronic acids and palladium catalysts.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions can yield various aryl-substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid is unique due to the presence of both a bromine atom and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-4-6(9)3-5(8(11)12)7(10-4)13-2/h3H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJOAUYUIHAUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)OC)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369354-33-5
Record name 5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid
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